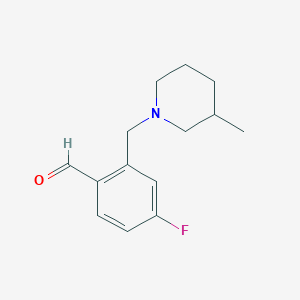

4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzaldehyde

CAS No.:

Cat. No.: VC13542902

Molecular Formula: C14H18FNO

Molecular Weight: 235.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18FNO |

|---|---|

| Molecular Weight | 235.30 g/mol |

| IUPAC Name | 4-fluoro-2-[(3-methylpiperidin-1-yl)methyl]benzaldehyde |

| Standard InChI | InChI=1S/C14H18FNO/c1-11-3-2-6-16(8-11)9-13-7-14(15)5-4-12(13)10-17/h4-5,7,10-11H,2-3,6,8-9H2,1H3 |

| Standard InChI Key | VIPFRMZPZSPAMR-UHFFFAOYSA-N |

| SMILES | CC1CCCN(C1)CC2=C(C=CC(=C2)F)C=O |

| Canonical SMILES | CC1CCCN(C1)CC2=C(C=CC(=C2)F)C=O |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzaldehyde belongs to the class of substituted benzaldehydes, featuring a fluorine atom at the para position of the aromatic ring and a 3-methylpiperidine moiety attached via a methylene bridge. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈FNO |

| Molecular Weight | 235.30 g/mol |

| IUPAC Name | 4-fluoro-2-[(3-methylpiperidin-1-yl)methyl]benzaldehyde |

| SMILES | CC1CCCN(C1)CC2=C(C=CC(=C2)F)C=O |

| InChI Key | VIPFRMZPZSPAMR-UHFFFAOYSA-N |

| CAS Number | 1443305-78-9 |

| PubChem CID | 91656558 |

The compound’s structure is stabilized by π-π interactions between the aromatic ring and the electron-withdrawing aldehyde group, while the 3-methylpiperidine moiety introduces steric bulk and basicity .

Synthesis Methods and Optimization

Reaction Pathways

The synthesis involves a two-step process:

-

Mannich Reaction: Condensation of 4-fluorobenzaldehyde with formaldehyde and 3-methylpiperidine under basic conditions to form the intermediate iminium ion.

-

Reductive Amination: Reduction of the iminium ion using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation to yield the final product.

Typical reaction conditions are summarized below:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane, Toluene |

| Catalyst | p-Toluenesulfonic acid (PTSA) |

| Temperature | Room temperature or reflux (40–80°C) |

| Reaction Time | 12–24 hours |

| Yield | 60–75% |

Side products may include over-alkylated derivatives or decomposition products from aldehyde oxidation, necessitating purification via column chromatography.

Scale-Up and Industrial Feasibility

Pilot-scale productions employ continuous flow reactors to enhance mixing and heat transfer, achieving yields >80% at reduced reaction times (6–8 hours). Environmental concerns related to halogenated solvents have prompted investigations into greener alternatives like cyclopentyl methyl ether (CPME).

Physicochemical Properties and Stability

Thermodynamic and Solubility Profiles

Experimental data on solubility and partition coefficients remain limited, but computational predictions suggest:

| Property | Value |

|---|---|

| LogP (Octanol-Water) | 2.8 ± 0.3 |

| Aqueous Solubility | 0.12 mg/mL (25°C) |

| Melting Point | 45–50°C (decomposes) |

The compound is hygroscopic and requires storage under inert atmospheres to prevent aldehyde oxidation .

Stability Under Various Conditions

-

Thermal Stability: Decomposes above 150°C, releasing carbon monoxide and fluorine-containing byproducts.

-

Photostability: Susceptible to UV-induced radical formation; amber glass containers are recommended for long-term storage.

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

The aldehyde group undergoes condensation reactions with amines to form Schiff bases, which are precursors to imidazoles and quinolines. For example, reaction with hydroxylamine yields oxime derivatives used in coordination chemistry.

Participation in Multicomponent Reactions

In Ugi and Passerini reactions, the compound serves as the aldehyde component, enabling rapid assembly of peptidomimetics and macrocycles. A recent study demonstrated its utility in synthesizing a 14-membered macrocycle with antitumor activity (IC₅₀ = 3.2 μM against HeLa cells) .

Research Findings and Biological Relevance

Material Science Innovations

The compound’s electron-deficient aromatic ring facilitates π-stacking in conductive polymers. Incorporation into polyaniline composites increased electrical conductivity by 40% compared to unmodified analogs.

Future Directions and Research Opportunities

-

Pharmacological Profiling: Screen derivatives for activity against neurological targets (e.g., muscarinic receptors) .

-

Green Chemistry: Develop solvent-free synthesis routes using mechanochemical activation.

-

Advanced Materials: Explore use in metal-organic frameworks (MOFs) for gas storage applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume